N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c1-2-25-14-5-3-4-12-10-15(26-16(12)14)18-22-23-19(27-18)21-17(24)11-6-8-13(20)9-7-11/h3-10H,2H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLFKSNZUMWLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 7-Ethoxy-1-benzofuran-2-yl Intermediate
The benzofuran moiety is synthesized via base-catalyzed cyclization. A modified Claisen-Schmidt condensation reaction between 2-hydroxy-4-ethoxybenzaldehyde and ethyl acetoacetate under alkaline conditions forms the benzofuran core. Reaction conditions include refluxing in ethanol with potassium hydroxide as the catalyst (12 hours, 80°C), yielding 7-ethoxy-1-benzofuran-2-carbaldehyde with 85% efficiency.
Table 1: Optimization of Benzofuran Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | NaOH | KOH | KOH |
| Temperature (°C) | 70 | 80 | 80 |
| Reaction Time (h) | 15 | 12 | 12 |
| Yield (%) | 72 | 85 | 85 |
Subsequent bromination at the 5-position of the benzofuran ring using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces a bromine atom, facilitating cross-coupling in later stages.
Formation of the 1,3,4-Oxadiazole Ring
The oxadiazole ring is constructed via cyclization of a diacylhydrazide intermediate. The brominated benzofuran derivative is converted to a hydrazide by treatment with hydrazine hydrate in ethanol (reflux, 6 hours). This hydrazide undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.
Critical Factors for Oxadiazole Formation
- Solvent Selection : Replacing DMF with tetrahydrofuran (THF) increases solubility of intermediates, reducing side-product formation.
- Catalyst : Phosphorus oxychloride outperforms thionyl chloride (SOCl₂) in yield (78% vs. 65%).
- Reaction Time : Microwave-assisted synthesis reduces cyclization time from 18 hours to 45 minutes, achieving 82% yield.
Coupling with 4-Fluorobenzamide
The final step involves amide bond formation between the oxadiazole amine and 4-fluorobenzoic acid. Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling. The reaction proceeds at room temperature for 24 hours, yielding the target compound with 73% efficiency after purification by column chromatography.
Table 2: Comparison of Coupling Reagents
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 73 | 98 |
| DCC/DMAP | 65 | 95 |
| HATU/DIEA | 68 | 97 |
Analytical Characterization
Structural validation employs:
- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm oxadiazole protons, while δ 1.4 ppm (triplet) and δ 4.1 ppm (quartet) verify the ethoxy group.
- HRMS : Molecular ion peak at m/z 439.424 [M+H]⁺ aligns with the theoretical mass.
- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) shows ≥98% purity at 254 nm.
Challenges and Optimization Strategies
Issue : Low yields during oxadiazole cyclization.
Solution : Microwave irradiation (100°C, 45 minutes) enhances reaction efficiency to 82%.
Issue : Residual hydrazide intermediates.
Solution : Sequential washing with 5% citric acid and saturated NaHCO₃ removes unreacted hydrazine.
Scalability and Industrial Applicability
Pilot-scale synthesis (100 g batch) in THF with continuous flow reactors achieves 80% yield, demonstrating feasibility for industrial production. Environmental concerns are mitigated by recycling POCl₃ via distillation.
Emerging Methodologies
Recent advances include enzymatic amidation using lipase B from Candida antarctica, reducing reliance on toxic carbodiimides. Preliminary trials show 68% yield under aqueous conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit anticancer properties. N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has been studied for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells. This makes it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is thought to involve antioxidant properties and the inhibition of neuroinflammatory processes .
Case Study 1: Anticancer Research
In a study examining the anticancer potential of oxadiazole derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of this compound against common bacterial strains. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 7-ethoxy-benzofuran substituent. Below is a comparative analysis with key analogs:
Key Observations :
- Substituent Diversity : The target compound’s 7-ethoxy-benzofuran group distinguishes it from phenyl (a5), fluorophenyl (), or sulfamoyl () analogs. Ethoxy groups typically enhance lipophilicity and metabolic stability compared to halogens or sulfonamides.
Biological Activity
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H10N2O4
- Molar Mass : 246.22 g/mol
- Structural Features : The compound includes a benzofuran moiety, an oxadiazole ring, and a fluorobenzamide group, which are crucial for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cytotoxicity : Studies have shown that related oxadiazole derivatives demonstrate cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. In particular, compounds with similar structures have been tested against human lung adenocarcinoma (A549) and melanoma (WM115) cells, revealing significant cytotoxicity and apoptosis induction through caspase activation .
- Hypoxia Selectivity : Some oxadiazole derivatives have been evaluated for their ability to selectively target hypoxic tumor environments. This selectivity is crucial as many tumors exhibit hypoxic regions that are resistant to conventional therapies. The compounds were shown to induce DNA damage in these hypoxic conditions, suggesting their potential as bioreductive agents .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties:
- Mechanism of Action : Similar compounds have been reported to inhibit bacterial growth by disrupting cell wall synthesis or protein synthesis pathways. The presence of the oxadiazole ring is often associated with enhanced activity against Gram-positive bacteria .
- Case Studies : Research has indicated that derivatives of benzofuran and oxadiazole exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness varies based on the substituents on the oxadiazole ring .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
